3-Methylpentanimidamide hydrochloride

Descripción

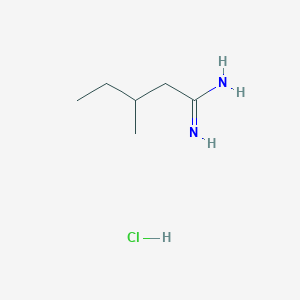

3-Methylpentanimidamide hydrochloride is an amidine derivative characterized by a pentanimidamide backbone with a methyl substituent at the third carbon, forming a hydrochloride salt. Key properties include:

- IUPAC Name: Methyl pentanimidate hydrochloride (synonym) .

- Molecular Formula: C₆H₁₃N₂Cl (inferred from nomenclature and structural analogs).

- Functional Groups: Amidino group (-C(=NH)-NH₂) protonated as a hydrochloride salt, methyl branch at C2.

- Physical Properties: Calculated LogP (octanol-water partition coefficient) and polar surface area suggest moderate lipophilicity and solubility in polar solvents .

This compound is structurally related to intermediates in pharmaceutical synthesis, particularly amidine derivatives used in drug discovery. Amidines are known for their bioactivity, including enzyme inhibition and receptor modulation.

Propiedades

IUPAC Name |

3-methylpentanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-3-5(2)4-6(7)8;/h5H,3-4H2,1-2H3,(H3,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZKXFWGCCBVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002180 | |

| Record name | 3-Methylpentanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817552-66-2 | |

| Record name | 3-Methylpentanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Structural Analogs

3-(1-Adamantyl)-2-phenylpropanimidamide Hydrochloride

- Molecular Formula : C₁₉H₂₆N₂·ClH (MW: 318.89 g/mol) .

- Applications: Used in polyimide monomer synthesis, highlighting its role in polymer chemistry .

3-Methyladamantan-1-amine Hydrochloride (Desmethylmemantine Hydrochloride)

- Molecular Formula : C₁₁H₂₀N·ClH (MW: 209.74 g/mol) .

- Key Features : Adamantane backbone with a methylamine group; shares structural similarity to memantine, an NMDA receptor antagonist.

- Applications : Pharmaceutical research for neurological disorders .

3-(Dimethylamino)propanamide Hydrochloride

- Molecular Formula : C₅H₁₂N₂O·ClH (MW: 168.63 g/mol) .

- Key Features: Amide and dimethylamino groups instead of amidine, altering hydrogen-bonding capacity.

- Applications : Intermediate in peptide-mimetic drug synthesis .

Functional Group Comparison

Key Observations :

- Amidines (e.g., 3-Methylpentanimidamide) exhibit stronger basicity and hydrogen-bond donor capacity compared to amides or simple amines.

- Bulky substituents (e.g., adamantyl in ) reduce solubility but enhance target specificity in drug design.

Pharmacological and Industrial Relevance

- 3-Methylpentanimidamide HCl: Potential as a building block for bioactive molecules due to amidine’s ability to mimic guanidine groups in enzymes .

- 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl: Fluorinated aromatic moiety increases metabolic stability, relevant in agrochemicals .

- 3-(1-Adamantyl)-2-phenylpropanimidamide HCl : Demonstrated utility in high-performance polymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.